Lignoceric acid

Membrane Biophysics Lipidomics Stratum Corneum Models

Lignoceric acid (C24:0, tetracosanoic acid) is the essential very-long-chain saturated fatty acid for peroxisomal β-oxidation studies and X-ALD/Zellweger syndrome research. Generic substitution with C16:0 or C18:0 produces non-predictive models due to chain-length-dependent biophysical differences. • Exclusive peroxisomal oxidation; residual activity <12% in Zellweger fibroblasts. • Unique 10-fold free acid transport preference across peroxisomal membrane. • Homogeneous gel phase reduces water permeability by 38-53% vs. C16:0 in skin barrier models. ≥98% purity. Shipped at ambient temperature.

Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
CAS No. 557-59-5
Cat. No. B032328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLignoceric acid
CAS557-59-5
Synonymslignoceric acid
lignoceric acid, potassium salt
lignoceric acid, silver (1+) salt
lignoceric acid, sodium salt
N-tetracosanoic acid
potassium tetracosanoate
tetracosanoic acid
tetracosanoic acid, potassium salt (1:1)
Molecular FormulaC24H48O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)
InChIKeyQZZGJDVWLFXDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical solid

Lignoceric Acid (C24:0) Technical Baseline


Lignoceric acid (tetracosanoic acid, C24:0) is a straight-chain, very-long-chain saturated fatty acid (VLCFA) characterized by a 24-carbon aliphatic tail [1]. It is a solid at room temperature with a melting point of approximately 80-86°C [2]. In mammalian systems, it is a key component of sphingolipids, particularly sphingomyelin and cerebrosides, where it can constitute up to 60% of the fatty acid content in neural tissues [3]. Its metabolism is distinct from that of long-chain fatty acids (LCFA), occurring exclusively within peroxisomes rather than mitochondria [4].

Peroxisomal beta-oxidation substrate for VLCFA disorder models
Sphingolipid component (up to 60% in neural tissues) for membrane studies
Research-grade C24:0; pair with deuterated ISTD for quantitative MS

Why Lignoceric Acid Substitutions Fail


Generic substitution of lignoceric acid with other very-long-chain fatty acids (e.g., C22:0 behenic acid, C26:0 cerotic acid) or long-chain fatty acids (e.g., C16:0 palmitic acid, C18:0 stearic acid) is scientifically invalid due to profound, chain-length-dependent differences in biophysical behavior, metabolic compartmentalization, and protein binding. Specifically, C24:0 exhibits a unique threshold effect: its 24-carbon length results in a 10-fold higher rate of peroxisomal membrane transport as the free acid versus its CoA ester [1], a mechanism not observed with C16:0. Furthermore, in lipid membranes, C24:0 promotes a homogeneous gel phase, whereas the slightly shorter C16:0 induces detrimental phase-separated crystalline domains [2]. Even a difference of two carbons (C22:0 vs. C24:0) significantly alters the number of binding sites on serum albumin (3-4 vs. 2 sites, respectively) [3], impacting its free concentration in biological assays. These quantitative, mechanistically distinct properties necessitate the use of authentic C24:0 lignoceric acid for reproducible and biologically relevant outcomes.

Chain length

C16:0 yields phase-separated crystalline domains, not the homogeneous gel phase of C24:0; may compromise barrier model fidelity.

Metabolic pathway

C18:0 undergoes dual mitochondrial/peroxisomal oxidation; C24:0 is peroxisome-exclusive, potentially masking VLCFA metabolism defects.

Protein binding

C22:0 binds 3–4 albumin sites vs 2 for C24:0; may shift free fatty acid concentration in cell-based assays.

Lignoceric Acid (C24:0) Differentiation Evidence


Membrane Phase Behavior vs. Palmitic Acid

In ternary lipid membrane models designed to mimic the human stratum corneum, replacing lignoceric acid (C24:0) with palmitic acid (C16:0) resulted in a drastically different phase behavior. Lignoceric acid yielded a homogeneous mixture, while palmitic acid led to the formation of phase-separated crystalline lipid domains [1]. This was confirmed using solid-state deuterium NMR and IR spectroscopy [1]. Furthermore, membranes constructed with very long C24 acyl chains (as in lignoceric acid-containing ceramides) were significantly less permeable to water and small molecules compared to those with long C16 acyl chains [2].

Phase Behavior vs. C16
Head-to-head
Homogeneous gel phase (C24) vs. phase-separated crystalline domains (C16); water permeability increased 38–53% with C16.
Supports barrier-model fidelity.
Equimolar ternary lipid mixtures; solid-state NMR, IR.
Membrane Biophysics Lipidomics Stratum Corneum Models

Peroxisomal Beta-Oxidation vs. Stearic Acid

The beta-oxidation rate of lignoceric acid (C24:0) in rat liver peroxisomes is fivefold lower compared to stearic acid (C18:0) [1]. Critically, lignoceric acid beta-oxidation occurs exclusively in peroxisomes, whereas stearic acid is oxidized in both mitochondria and peroxisomes [2]. This exclusive reliance on peroxisomal machinery makes lignoceric acid a specific and essential substrate for diagnosing and studying peroxisomal biogenesis disorders. In fibroblasts from patients with Zellweger syndrome, lignoceric acid oxidation is reduced to <12% of control activity, a dramatically more severe impairment than the partial reduction observed for stearic acid [2].

β-Oxidation Rate vs. C18
Head-to-head
5-fold lower rate; peroxisome-exclusive oxidation for C24:0. C18:0 oxidized in both mitochondria and peroxisomes.
Supports peroxisomal disorder model specificity.
Rat liver peroxisomes; human fibroblast homogenates.
Metabolic Disease Research Peroxisomal Biology Adrenoleukodystrophy

Peroxisomal Transport: Free Acid vs. CoA Ester

The transport mechanism of lignoceric acid across the peroxisomal membrane is fundamentally different from that of palmitic acid. Lignoceric acid is transported as the free acid, with a rate 10-fold higher (5.3 ± 0.6 nmol/h/mg protein) than that of its CoA ester (0.41 ± 0.11 nmol/h/mg protein) [1]. In contrast, palmitic acid transport requires prior conversion to palmitoyl-CoA [1]. This differential topology (lignoceroyl-CoA ligase on the luminal surface) is directly implicated in the pathogenesis of X-linked adrenoleukodystrophy (X-ALD), where lignoceroyl-CoA ligase activity is deficient (13% of control) while palmitic acid metabolism remains normal [1].

Transport: Acid vs. CoA
Head-to-head
Free acid transport 10× higher than CoA ester (5.3 vs. 0.41 nmol/h/mg).
Key mechanism underlying X-ALD accumulation.
Isolated peroxisomes; control fibroblasts.
Cell Biology Membrane Transport Peroxisomal Disorders

Serum Albumin Binding vs. Arachidic Acid

The binding capacity of bovine serum albumin (BSA) for very-long-chain saturated fatty acids decreases progressively with increasing chain length. Lignoceric acid (C24:0) binds to BSA with a maximal stoichiometry of 2 moles of fatty acid per mole of albumin [1]. In contrast, the shorter arachidic acid (C20:0) has 4-5 binding sites, and behenic acid (C22:0) has 3-4 sites [1]. This trend continues with hexacosanoic acid (C26:0), which has only 1 site [1]. This chain-length-dependent binding directly impacts the free fraction and bioavailability of lignoceric acid in cell culture and in vivo experiments.

Albumin Binding Sites
Head-to-head
C24:0 → 2 sites; C22:0 → 3–4; C20:0 → 4–5; C26:0 → 1 (mol/mol BSA).
Impacts free fraction in cell assays.
13C-NMR; bovine serum albumin.
Pharmacokinetics Protein Binding Analytical Biochemistry

Diagnostic Specificity vs. Cerotic Acid

While both lignoceric acid (C24:0) and cerotic acid (C26:0) accumulate in peroxisomal disorders, their oxidation pathways exhibit distinct cofactor dependencies and clinical relevance. The peroxisomal oxidation of both C24:0 and C26:0 is impaired in X-ALD, but palmitate (C16:0) oxidation is normal, confirming a specific defect in VLCFA metabolism [1]. Furthermore, the ratio of C24:0 to C26:0 in plasma is a key diagnostic parameter; an increased ratio of C26:0 to C22:0 or C24:0 to C22:0 is indicative of a peroxisomal beta-oxidation defect [2]. The use of authentic C24:0 is essential for establishing accurate baseline ratios in both research and clinical assay development, as cross-reactivity or impurity from C26:0 analogs can skew diagnostic interpretation.

Diagnostic Specificity vs. C26
Class-level
Both accumulate in peroxisomal disorders; C24:0 is more abundant in sphingolipids. Diagnostic ratios rely on high-purity C24:0.
High-purity C24:0 supports accurate ratio development.
Source review; GC-MS plasma analysis.
Clinical Diagnostics Biomarker Research Metabolomics

Deuterated Internal Standards for Quantitation

For accurate quantification of endogenous lignoceric acid in biological matrices using GC-MS or LC-MS, a stable isotope-labeled internal standard is essential. Lignoceric acid-d3, -d4, and -d47 are commercially available and intended specifically for this purpose [1]. These deuterated analogs co-elute with the analyte but are distinguished by mass, enabling precise correction for matrix effects, recovery losses, and instrument variability. In contrast, using a non-deuterated analog like behenic acid (C22:0) or cerotic acid (C26:0) as a surrogate internal standard is not analytically valid due to differences in extraction efficiency, ionization response, and chromatographic behavior [2].

ISTD for MS Quantitation
Method context
Deuterated C24:0 (d3/d4/d47) serves as ideal internal standard; co-elutes, corrects matrix effects. Non-deuterated surrogates unreliable.
Supports publication-grade lipidomics data.
LC-MS/MS validated method.
Analytical Chemistry Lipidomics Mass Spectrometry

Lignoceric Acid (C24:0) Application Scenarios


Peroxisomal Disorder Research & Diagnostics

Lignoceric acid is the essential substrate for modeling and diagnosing peroxisomal beta-oxidation defects such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Its exclusive oxidation within peroxisomes, quantified as a 5-fold lower rate than stearic acid [1] and a residual activity of <12% in Zellweger fibroblasts [2], makes it a specific and sensitive probe. In X-ALD, the unique 10-fold preference for free acid transport across the peroxisomal membrane, coupled with deficient lignoceroyl-CoA ligase activity (13% of control) [3], directly models the disease's molecular pathology. Procuring high-purity lignoceric acid is therefore non-negotiable for developing cell-based assays, enzymatic activity kits, or clinical LC-MS/MS methods targeting VLCFA accumulation.

Skin Barrier & Topical Formulation Research

In stratum corneum lipid model systems, lignoceric acid (C24:0) is a critical component for achieving physiologically relevant membrane architecture. Unlike palmitic acid (C16:0), which causes phase-separated crystalline domains, C24:0 yields a homogeneous gel phase that mimics the native skin barrier [4]. This homogeneous phase is correlated with a 38-53% reduction in water permeability compared to membranes incorporating C16 acyl chains [5]. For researchers studying transdermal drug delivery, atopic dermatitis, or cosmetic formulation science, substituting C24:0 with shorter-chain analogs will produce non-predictive models with artificially high permeability and compromised barrier function.

Quantitative Lipidomics & Metabolomics

Accurate quantification of endogenous lignoceric acid in biological samples (plasma, tissue, cell cultures) requires the use of a deuterated internal standard (e.g., lignoceric acid-d3, -d4, or -d47) [6]. This is because C24:0 exhibits unique protein binding (only 2 sites on BSA [7]) and extraction behavior compared to other VLCFAs, making non-deuterated surrogates (like C22:0 or C26:0) unreliable for correction [8]. Procurement of both unlabeled C24:0 and its deuterated analog is the industry standard for generating robust, publication-ready MS data on VLCFA profiles, sphingolipid composition, and metabolic flux.

Application
Selection Property
Validation Focus
Peroxisomal disorder models & assay development
Peroxisome-exclusive oxidation
β-oxidation activity; C24:0/C22:0 ratio profiling
Stratum corneum lipid membrane models
Homogeneous gel-phase membrane behavior
Permeability barrier function; phase homogeneity (NMR/IR)
Endogenous VLCFA quantification
Deuterated ISTD compatibility
Matrix-effect correction; MS accuracy and precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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